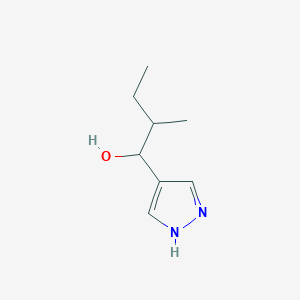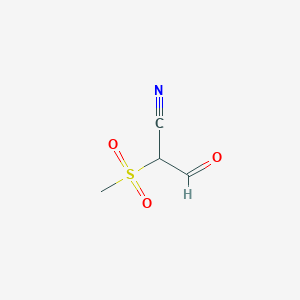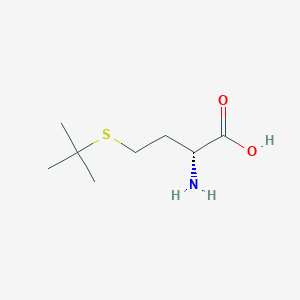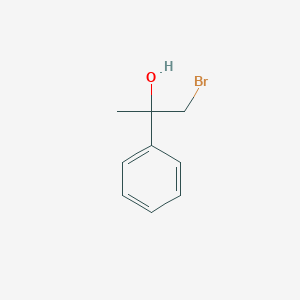
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by amination and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: De-brominated pyridine derivatives.
Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.
科学研究应用
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(5-Amino-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Amino-3-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Amino-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Uniqueness
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to the presence of the bromo group, which can significantly influence its reactivity and interaction with molecular targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
属性
分子式 |
C7H7BrN2O3 |
|---|---|
分子量 |
247.05 g/mol |
IUPAC 名称 |
2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O3/c8-5-1-4(9)2-10(7(5)13)3-6(11)12/h1-2H,3,9H2,(H,11,12) |
InChI 键 |
CPADJUYWRFPCNM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)N(C=C1N)CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
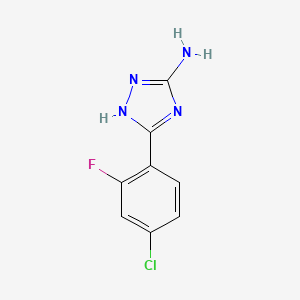
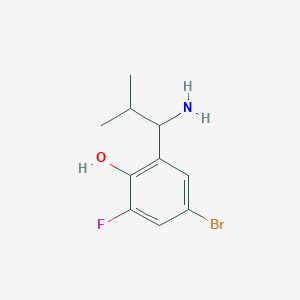
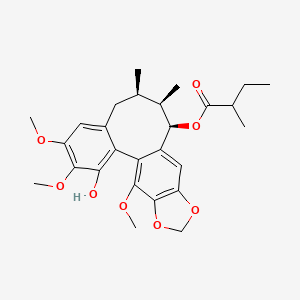
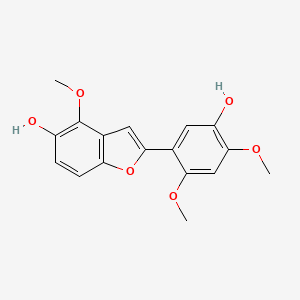
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
